diethyl 2-acetamido-2-[(6-chloro-1H-indol-2-yl)methyl]propanedioate
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Overview
Description
Diethyl (6-chloro-2-indolylmethyl)acetamidomalonate: is a synthetic compound characterized by its unique chemical structure, which includes an indole ring substituted with a chlorine atom and an acetamidomalonate moiety. This compound is primarily used in research and development settings, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diethyl (6-chloro-2-indolylmethyl)acetamidomalonate typically involves the reaction of 6-chloroindole with diethyl acetamidomalonate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is then heated to facilitate the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions: Diethyl (6-chloro-2-indolylmethyl)acetamidomalonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorine atom on the indole ring can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indole derivatives .
Scientific Research Applications
Diethyl (6-chloro-2-indolylmethyl)acetamidomalonate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and receptor binding.
Medicine: Research into potential therapeutic applications, such as anticancer and antimicrobial agents, is ongoing.
Industry: It serves as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of diethyl (6-chloro-2-indolylmethyl)acetamidomalonate involves its interaction with specific molecular targets. The indole ring structure allows it to bind to various enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Diethyl acetamidomalonate: A related compound without the indole ring.
6-Chloroindole derivatives: Compounds with similar indole structures but different substituents.
Uniqueness: Diethyl (6-chloro-2-indolylmethyl)acetamidomalonate is unique due to its combination of an indole ring with a chlorine substituent and an acetamidomalonate moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C18H21ClN2O5 |
---|---|
Molecular Weight |
380.8 g/mol |
IUPAC Name |
diethyl 2-acetamido-2-[(6-chloro-1H-indol-2-yl)methyl]propanedioate |
InChI |
InChI=1S/C18H21ClN2O5/c1-4-25-16(23)18(21-11(3)22,17(24)26-5-2)10-14-8-12-6-7-13(19)9-15(12)20-14/h6-9,20H,4-5,10H2,1-3H3,(H,21,22) |
InChI Key |
QYSKVDNSDIVUCA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CC2=C(N1)C=C(C=C2)Cl)(C(=O)OCC)NC(=O)C |
Origin of Product |
United States |
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